N-ethyl-1-methyl-N-[(1-methyltriazol-4-yl)methyl]pyrrole-2-carboxamide
Description
N-ethyl-1-methyl-N-[(1-methyltriazol-4-yl)methyl]pyrrole-2-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyrrole ring, which is a five-membered aromatic ring containing one nitrogen atom, and a triazole ring, which is a five-membered ring containing three nitrogen atoms
Properties
IUPAC Name |
N-ethyl-1-methyl-N-[(1-methyltriazol-4-yl)methyl]pyrrole-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5O/c1-4-17(9-10-8-16(3)14-13-10)12(18)11-6-5-7-15(11)2/h5-8H,4,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBWSWCCTRZEOPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CN(N=N1)C)C(=O)C2=CC=CN2C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-1-methyl-N-[(1-methyltriazol-4-yl)methyl]pyrrole-2-carboxamide typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Introduction of the Triazole Ring:
Coupling of the Two Rings: The pyrrole and triazole rings can be coupled through a nucleophilic substitution reaction, where the nitrogen atom of the triazole ring attacks an electrophilic carbon on the pyrrole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above, but with optimized parameters for higher yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-1-methyl-N-[(1-methyltriazol-4-yl)methyl]pyrrole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the pyrrole or triazole rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
N-ethyl-1-methyl-N-[(1-methyltriazol-4-yl)methyl]pyrrole-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.
Agrochemicals: The compound can be used as a precursor for the synthesis of pesticides or herbicides.
Mechanism of Action
The mechanism of action of N-ethyl-1-methyl-N-[(1-methyltriazol-4-yl)methyl]pyrrole-2-carboxamide depends on its specific application. In medicinal chemistry, the compound may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved can vary, but may include key enzymes in metabolic pathways or receptors involved in signal transduction.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-1-methyl-N-[(1-methyltriazol-4-yl)methyl]pyrrole-2-carboxamide
- N-ethyl-1-methyl-N-[(1-ethyltriazol-4-yl)methyl]pyrrole-2-carboxamide
- N-ethyl-1-methyl-N-[(1-methyltriazol-4-yl)methyl]pyrrole-3-carboxamide
Uniqueness
N-ethyl-1-methyl-N-[(1-methyltriazol-4-yl)methyl]pyrrole-2-carboxamide is unique due to its specific combination of the pyrrole and triazole rings, which can confer distinct chemical and biological properties. This uniqueness can make it a valuable compound for specific applications in medicinal chemistry, materials science, and agrochemicals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
